molecular formula C11H10N2S B11556374 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11556374
M. Wt: 202.28 g/mol
InChI Key: BPVNCOYCXFFEQZ-UHFFFAOYSA-N
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Description

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with an ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-ethenylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, phase transfer catalysts and other advanced techniques may be employed to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethenylphenyl)-1,3-thiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

4-(4-ethenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h2-7H,1H2,(H2,12,13)

InChI Key

BPVNCOYCXFFEQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

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